N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide
Descripción
Propiedades
IUPAC Name |
N'-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O4S/c25-20-11-13-22(14-12-20)33(31,32)28-18-5-4-10-21(28)15-17-27-24(30)23(29)26-16-6-9-19-7-2-1-3-8-19/h1-3,7-8,11-14,21H,4-6,9-10,15-18H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLCWRZRDAWNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a complex compound featuring a piperidine ring, a sulfonamide group, and an oxalamide moiety. This unique structure suggests potential biological activities that warrant investigation, particularly in the context of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C23H28ClN3O4S
- Molecular Weight : 478.0 g/mol
- CAS Number : 898406-76-3
The compound's structural components enhance its lipophilicity, potentially improving bioavailability and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with various receptors, particularly G protein-coupled receptors (GPCRs) and ion channels. It is believed to modulate neurotransmission pathways, which may have implications for treating central nervous system disorders.
Target Interaction
- Receptors : The compound may bind to serotonin receptors and other targets involved in mood regulation.
- Biochemical Pathways : It influences signaling pathways related to neurotransmission and cellular metabolism, leading to therapeutic effects in complex diseases.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antibacterial Activity : Moderate to strong activity against strains like Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : Significant inhibitory effects on acetylcholinesterase (AChE) and urease.
- Antitumor Effects : Potential applications in cancer chemotherapy due to their ability to inhibit tumor growth.
Summary of Biological Activities
Case Studies and Research Findings
- Antibacterial Screening : A study synthesized various piperidine derivatives, including those similar to our compound. The results showed promising antibacterial activity against multiple strains, indicating the potential for development into therapeutic agents for infections .
- Enzyme Inhibition Studies : Another research effort highlighted the effectiveness of piperidine derivatives as AChE inhibitors. Compounds demonstrated IC50 values indicating strong inhibitory effects, which could be beneficial in treating conditions like Alzheimer's disease .
- Pharmacological Applications : Investigations into the pharmacological behavior of sulfonamide-containing compounds revealed their potential in treating diabetes through hypoglycemic activity and as anti-inflammatory agents .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
(i) N1-Allyl-N2-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide (Compound B)
- Structure : Shares the sulfonyl-piperidine-ethyl backbone but substitutes the N1 4-chlorophenyl group with a 4-fluoro-3-methylphenyl group and replaces the N2 3-phenylpropyl with an allyl group.
- Molecular Formula : C₁₉H₂₆FN₃O₄S; Molecular Weight : 411.5 g/mol.
- Key Differences : The allyl group at N2 and fluorinated aromatic ring may alter metabolic stability and binding affinity compared to Compound A .
(ii) N1-(2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide (Compound C)
- Structure : Retains the N1 4-chlorophenyl sulfonyl-piperidine-ethyl group but substitutes the N2 3-phenylpropyl with a 4-fluorophenyl group.
- Molecular Formula : C₂₁H₂₃ClFN₃O₄S; Molecular Weight : 467.9 g/mol.
(iii) N1-(Benzyloxy)-N2-(3-phenylpropyl)oxalamide (Compound D)
- Structure : Shares the N2 3-phenylpropyl group but replaces the sulfonyl-piperidine-ethyl moiety with a benzyloxy group at N1.
- Relevance : Demonstrates the importance of the N2 3-phenylpropyl chain in modulating biological activity, as seen in enzyme inhibition studies (e.g., acetylcholinesterase) .
(i) Antiviral Activity (–3)
Compounds with sulfonyl-piperidine and oxalamide motifs, such as N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (), exhibit antiviral properties targeting HIV entry. These derivatives show:
- IC₅₀ Values : Ranging from 0.1–1.0 µM in CD4-binding site inhibition assays.
- Structure-Activity Relationship (SAR) : The piperidine sulfonyl group enhances target engagement, while thiazole rings improve metabolic stability .
(ii) Enzyme Modulation (–5)
- Stearoyl-CoA Desaturase (SCD) Inhibition : Oxalamides like N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide () inhibit SCD with IC₅₀ values of ~50 nM, highlighting the role of chlorophenyl groups in enzyme interaction .
- Umami Receptor Agonists : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () activates TAS1R1/TAS1R3 receptors, emphasizing the flexibility of oxalamide scaffolds in flavor chemistry .
Table 1: Key Attributes of Compound A and Analogs
*Estimated based on structural similarity to Compound C.
Q & A
Q. Advanced
- LogP Prediction: Use software like MarvinSketch or ACD/Labs to estimate partition coefficients, critical for bioavailability .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for reaction planning .
How to address challenges in chromatographic separation of diastereomers?
Q. Advanced
- Chiral Stationary Phases: Use columns with cellulose- or amylose-based phases (e.g., Chiralpak AD-H) for enantiomer resolution .
- Mobile Phase Optimization: Adjust ratios of hexane/isopropanol with additives like trifluoroacetic acid (TFA) to improve peak symmetry .
What in vitro assays are appropriate for preliminary toxicity screening?
Q. Advanced
- Cytotoxicity: MTT assay in HEK293 or HepG2 cells to assess IC50 values .
- hERG Channel Inhibition: Patch-clamp electrophysiology to evaluate cardiac safety risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
